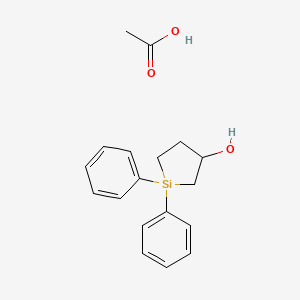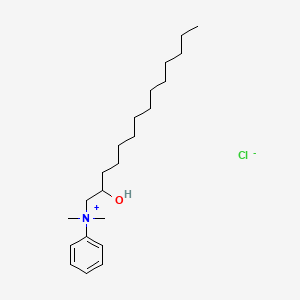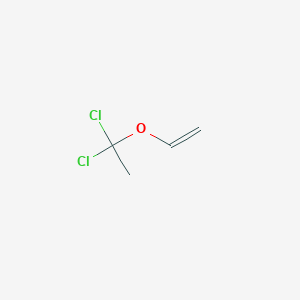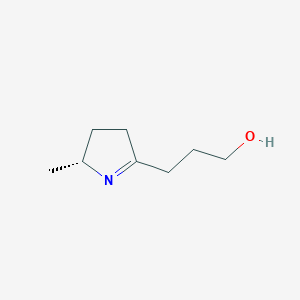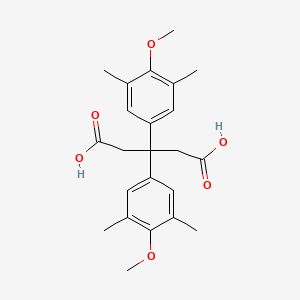
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is an organic compound characterized by its unique structure, which includes two methoxy and two dimethylphenyl groups attached to a pentanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3,5-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone to form an intermediate compound.
Oxidation: The intermediate is then oxidized to introduce the carboxylic acid groups, resulting in the formation of the pentanedioic acid structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize product formation.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(4-methoxyphenyl)pentanedioic acid: Lacks the dimethyl groups, leading to different reactivity and properties.
3,3-Bis(3,5-dimethylphenyl)pentanedioic acid: Lacks the methoxy groups, affecting its chemical behavior.
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)pentanedioic acid: Contains hydroxy groups instead of methoxy groups, altering its reactivity.
Uniqueness
3,3-Bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid is unique due to the presence of both methoxy and dimethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
124942-88-7 |
|---|---|
Formule moléculaire |
C23H28O6 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3,3-bis(4-methoxy-3,5-dimethylphenyl)pentanedioic acid |
InChI |
InChI=1S/C23H28O6/c1-13-7-17(8-14(2)21(13)28-5)23(11-19(24)25,12-20(26)27)18-9-15(3)22(29-6)16(4)10-18/h7-10H,11-12H2,1-6H3,(H,24,25)(H,26,27) |
Clé InChI |
SBCOONFJKGLGSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)C(CC(=O)O)(CC(=O)O)C2=CC(=C(C(=C2)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



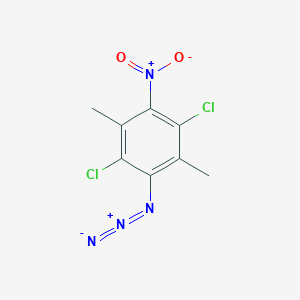
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)

![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
